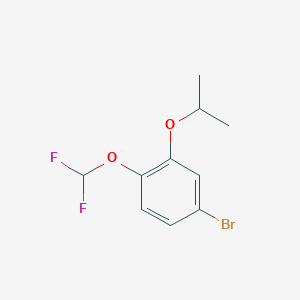

4-Bromo-1-difluoromethoxy-2-isopropoxybenzene

Description

4-Bromo-1-difluoromethoxy-2-isopropoxybenzene is a brominated aromatic ether featuring a difluoromethoxy (–OCHF₂) group at position 1, an isopropoxy (–OCH(CH₃)₂) group at position 2, and a bromine atom at position 3. This compound is structurally significant due to the interplay of electron-withdrawing (bromo, difluoromethoxy) and electron-donating (isopropoxy) substituents, which influence its electronic properties, stability, and reactivity.

Properties

Molecular Formula |

C10H11BrF2O2 |

|---|---|

Molecular Weight |

281.09 g/mol |

IUPAC Name |

4-bromo-1-(difluoromethoxy)-2-propan-2-yloxybenzene |

InChI |

InChI=1S/C10H11BrF2O2/c1-6(2)14-9-5-7(11)3-4-8(9)15-10(12)13/h3-6,10H,1-2H3 |

InChI Key |

LOAXJZFOAIMFJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Br)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Bromination of Aromatic Precursors

- Method: Electrophilic aromatic substitution (EAS) using bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlBr₃.

- Regioselectivity: Bromination at the para position relative to existing substituents can be directed by activating or deactivating groups on the aromatic ring.

- Application: Starting from phenol or anisole derivatives, selective para-bromination is achieved under controlled conditions.

Introduction of Isopropoxy Group

- Method: Nucleophilic substitution or etherification, often via Williamson ether synthesis.

- Procedure: Reacting phenolic compounds with isopropyl halides (e.g., isopropyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like acetone or DMF.

- Outcome: Formation of the isopropoxy substituent at the ortho or para position, depending on the precursor's directing effects.

Formation of Difluoromethoxy Group

The difluoromethoxy (-OCHF₂) group is a crucial functional moiety in the target compound, often introduced via specialized fluorination techniques.

Synthesis via Difluoromethylation Reagents

Recent advances have employed difluoromethylating reagents such as PhCOCF₂Cl or PhSO₂CF₂Cl in conjunction with bases like K₂CO₃ or KOH, under thermal conditions (80°C) in water-acetonitrile mixtures.

- Reaction Mechanism:

- Nucleophilic attack of phenolic oxygen on the electrophilic difluoromethylating reagent.

- Formation of the O-difluoromethyl ether via substitution.

- Key Data:

- PhCOCF₂Cl with K₂CO₃ yields 60-76% of the difluoromethoxy derivative.

- PhSO₂CF₂Cl with KOH yields up to 96% yield, indicating high efficiency.

Photoredox Catalysis for Difluoromethoxylation

Recent studies demonstrate the utility of visible-light photoredox catalysis for selective difluoromethoxylation of aromatic compounds.

- Mechanism:

- Photoexcited catalysts (e.g., Ru(bpy)₃²⁺) facilitate single-electron transfer (SET) to generate - OCF₂H radicals.

- Radical addition to aromatic rings yields difluoromethoxy-substituted products.

- Advantages:

- Mild conditions, room temperature, bench-stable reagents.

- Broad substrate scope and functional group tolerance.

Synthetic Route for this compound

Based on the literature, a plausible synthetic pathway involves:

| Step | Reagents & Conditions | Purpose | References |

|---|---|---|---|

| 1. Starting Material Preparation | Phenol or anisole derivative | Provides core aromatic scaffold | , |

| 2. Selective Bromination | Br₂ / FeBr₃ or AlBr₃ | Introduce bromine at para position | |

| 3. Isopropoxy Substitution | Isopropyl halide + K₂CO₃ | Form isopropoxy group via Williamson ether synthesis | |

| 4. Difluoromethoxylation | PhCOCF₂Cl / K₂CO₃ or photoredox catalysis | Install difluoromethoxy group at desired position | ,, |

Mechanistic Insights and Optimization Strategies

- Regioselectivity:

- Directed by existing substituents; phenolic groups activate ortho and para positions.

- Reaction Conditions:

- Mild temperatures (room temperature to 80°C).

- Use of polar aprotic solvents (DMF, acetonitrile).

- Catalysis:

- Photoredox catalysis offers high selectivity and milder conditions, reducing side reactions.

- Yield Optimization:

- Excess reagents and controlled addition rates improve yields.

- Protecting groups may be employed to prevent undesired substitutions.

Summary of Key Data and Findings

| Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Bromination | Br₂ / FeBr₃ | RT to 50°C | Up to 90% | Regioselective para-bromination |

| Etherification | Isopropyl halide + K₂CO₃ | Reflux | 80-95% | Efficient formation of isopropoxy group |

| Difluoromethoxylation | PhCOCF₂Cl / K₂CO₃ | 80°C or photoredox | 60-96% | High-yield, mild conditions |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-difluoromethoxy-2-isopropoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the bromine atom or other functional groups can lead to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 4-methoxy-1-difluoromethoxy-2-isopropoxybenzene, while oxidation with potassium permanganate can introduce hydroxyl groups to form dihydroxy derivatives.

Scientific Research Applications

4-Bromo-1-difluoromethoxy-2-isopropoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Bromo-1-difluoromethoxy-2-isopropoxybenzene exerts its effects depends on its interaction with molecular targets. The presence of bromine and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The isopropoxy group may enhance the compound’s solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and properties of 4-Bromo-1-difluoromethoxy-2-isopropoxybenzene and its analogs:

*Calculated properties based on structural analogs.

Key Observations:

- Electronic Effects: Difluoromethoxy (–OCHF₂) and trifluoromethoxy (–OCF₃) groups are electron-withdrawing, deactivating the aromatic ring. However, –OCF₃ is more electronegative than –OCHF₂, making 902757-20-4 more resistant to electrophilic substitution . – Isopropoxy groups (–OCH(CH₃)₂) donate electrons sterically but are weaker electron donors compared to methoxy (–OCH₃), as seen in 1369775-86-9 .

- This contrasts with smaller substituents like –Cl or –F in 637022-52-7 and 105529-58-6 .

Reactivity and Stability

- Hydrolytic Stability :

– Trifluoromethoxy (–OCF₃) and difluoromethoxy (–OCHF₂) groups enhance resistance to hydrolysis compared to methoxy (–OCH₃) or chloro (–Cl) substituents. For example, 902757-20-4 is more stable than 637022-52-7 under acidic conditions . - Electrophilic Substitution : – Bromine at position 4 directs incoming electrophiles to positions 3 or 4. The presence of –OCHF₂ at position 1 further deactivates the ring, favoring substitution at position 5 in the target compound .

Biological Activity

4-Bromo-1-difluoromethoxy-2-isopropoxybenzene is an organic compound notable for its unique structure, which includes a bromine atom, two fluorine atoms, and an isopropoxy group attached to a benzene ring. Its molecular formula is C10H11BrF2O, and it has a molecular weight of 265.09 g/mol. This compound has gained attention in various scientific fields, particularly in pharmaceuticals and agrochemicals, due to its distinctive chemical properties and reactivity.

The synthesis of this compound typically involves bromination reactions. The compound's structure allows for significant interaction with biological targets, making it a subject of interest in drug development and other applications.

Biological Activity

Research on the biological activity of this compound focuses on its binding affinity to various enzymes and receptors. These studies are crucial for elucidating its potential therapeutic roles and mechanisms of action within biological systems. Understanding these interactions can lead to the development of more effective drugs targeting specific pathways.

Interaction Studies

Interaction studies indicate that this compound exhibits significant binding affinity towards certain biological targets. For instance, preliminary studies have shown that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of co-administered drugs.

Case Studies

Several case studies highlight the biological implications of this compound:

- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed through Minimum Inhibitory Concentration (MIC) assays, showing promising results comparable to standard antibiotics .

- Antimalarial Potential : Related compounds have been evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship (SAR) studies suggest that modifications similar to those present in this compound can lead to enhanced antimalarial activity.

Data Tables

| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| This compound | C10H11BrF2O | 265.09 | Antimicrobial, potential antimalarial |

| Robenidine Analogues | Varies | Varies | Antimalarial activity against Plasmodium |

| 1-Bromo-4-fluoro-2-isopropoxybenzene | C10H11BrF | 229.10 | Similar structural properties; potential applications |

The mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like bromine and fluorine enhances the compound's reactivity and binding affinity, which can modulate various biochemical pathways.

Q & A

Basic: What spectroscopic and crystallographic techniques are essential for characterizing 4-Bromo-1-difluoromethoxy-2-isopropoxybenzene?

Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm substituent positions and assess electronic environments. For fluorinated groups, NMR is critical to resolve splitting patterns caused by neighboring substituents.

- X-ray Crystallography: Employ single-crystal X-ray diffraction (SXRD) to determine bond lengths, angles, and molecular geometry. Refinement via SHELXL (part of the SHELX suite) ensures precise structural models . Tools like ORTEP-3 or WinGX can visualize thermal ellipsoids and intermolecular interactions .

Advanced: How can conflicting NMR and X-ray data be resolved for this compound?

Answer:

- Cross-Validation: Compare experimental NMR chemical shifts with computational predictions (e.g., DFT calculations). For crystallographic discrepancies (e.g., unexpected bond angles), verify refinement parameters in SHELXL and check for disorder or twinning .

- Dynamic Effects: Consider temperature-dependent NMR to detect conformational flexibility that might explain static vs. dynamic crystallographic observations.

Basic: What are common synthetic routes for this compound?

Answer:

- Electrophilic Substitution: Bromination of a pre-functionalized benzene derivative using .

- Etherification: Introduce isopropoxy and difluoromethoxy groups via nucleophilic aromatic substitution (NAS) under anhydrous conditions.

Advanced: How can regioselectivity challenges be addressed during synthesis?

Answer:

- Directing Groups: Use meta-directing substituents (e.g., -Br) to control the position of subsequent substitutions.

- Computational Guidance: Perform Fukui function analysis to predict reactive sites for electrophilic/nucleophilic attacks .

- Kinetic vs. Thermodynamic Control: Optimize reaction temperature and solvent polarity to favor desired intermediates.

Basic: What safety protocols are critical for handling this compound?

Answer:

- Toxicity Screening: Assess acute toxicity via in vitro assays (e.g., MTT assays for cell viability).

- Ventilation: Use fume hoods to mitigate exposure to volatile fluorinated byproducts.

- Waste Disposal: Follow EPA guidelines for halogenated waste to avoid environmental contamination .

Advanced: How does the substitution pattern influence reactivity in cross-coupling reactions?

Answer:

- Steric Effects: The isopropoxy group creates steric hindrance, slowing Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to enhance reactivity.

- Electronic Effects: The electron-withdrawing difluoromethoxy group activates the aromatic ring for Buchwald-Hartwig aminations.

- Comparative Studies: Analyze reactivity against analogs like 4-Bromo-2-(trifluoromethoxy)iodobenzene to identify trends .

Basic: How is computational modeling applied to study this compound?

Answer:

- DFT Calculations: Optimize geometry using Gaussian or ORCA to predict electronic properties (e.g., HOMO-LUMO gaps).

- Molecular Dynamics (MD): Simulate solvation effects and conformational stability in polar aprotic solvents.

Advanced: What strategies validate in silico predictions of biological activity?

Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate with experimental IC values from enzyme inhibition assays.

- SAR Analysis: Compare derivatives (e.g., 4-Bromo-1-isopropyl-2-methoxybenzene) to identify critical substituents for activity .

Basic: How are stability and degradation profiles assessed?

Answer:

- Accelerated Stability Testing: Expose the compound to heat, light, and humidity, then monitor degradation via HPLC.

- Mass Spectrometry: Identify degradation products using LC-MS to trace breakdown pathways.

Advanced: What methodologies reconcile contradictory bioactivity data across studies?

Answer:

- Meta-Analysis: Aggregate data from multiple studies, controlling for variables like cell line variability or assay conditions.

- Dose-Response Curves: Use nonlinear regression to compare EC values and assess reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.